![molecular formula C19H20N4O2S B2481226 N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1285682-08-7](/img/structure/B2481226.png)
N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader family of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds often feature in the development of new pharmaceuticals due to their versatile chemical properties and biological efficacy.
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods, including cyclocondensation reactions of hydrazines with 1,3-diketones or their equivalents. Specific methods depend on the substituents on the pyrazole ring and the desired functional groups. For example, Kumara et al. (2018) and another study by the same group in the same year detailed the synthesis of novel pyrazole derivatives, characterizing them through NMR, mass spectra, FT-IR, UV-Visible spectroscopy, and X-ray diffraction studies [K. Kumara et al., 2018].
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including bond lengths, angles, and conformations, is often elucidated using X-ray crystallography. This analysis reveals the spatial arrangement of atoms within the molecule and is essential for understanding the compound's reactivity and interaction with biological targets. Studies such as those by Kumara et al. (2018) provide insights into the three-dimensional structure and confirm the twisted conformation between rings in the molecule, which is crucial for its chemical and biological properties [K. Kumara et al., 2018].
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those similar to the compound , have been extensively studied. These compounds are synthesized through various chemical reactions, including the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. The structures of these compounds are confirmed using spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Some studies focus on the cytotoxic activity of new pyrazole derivatives. These compounds have been screened for their in vitro cytotoxicity against cancer cell lines, showing potential as anticancer agents. The activity is often assessed using assays such as the SRB assay to determine their effectiveness against various human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial Activity
The antibacterial activity of pyrazole derivatives has also been investigated. Novel analogs have been designed and synthesized, with some showing promising antibacterial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of pyrazole derivatives as antibacterial agents, offering insights into their mechanism of action and effectiveness against microbial infections (Palkar et al., 2017).
Antioxidant Activity
Research on pyrazole-acetamide derivatives has revealed significant antioxidant activity. These compounds have been synthesized and characterized, with their antioxidant properties evaluated using various assays. The findings suggest that these derivatives could serve as potent antioxidants, contributing to the development of new therapeutic agents (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-25-15-8-6-14(7-9-15)13(3)20-23-19(24)17-11-16(21-22-17)18-10-5-12(2)26-18/h5-11H,4H2,1-3H3,(H,21,22)(H,23,24)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPRZIEDKSDBW-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N\NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)
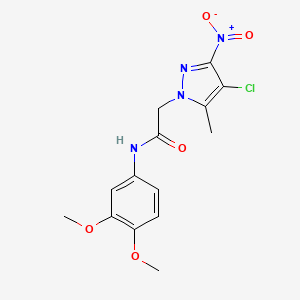
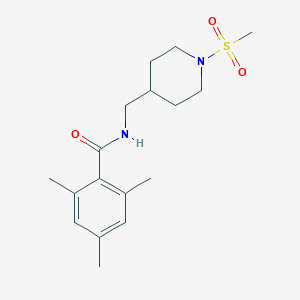

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)
![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)


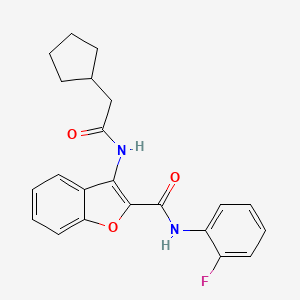
![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)
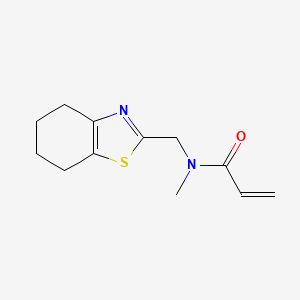
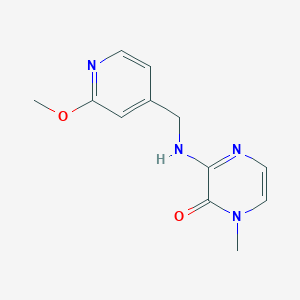
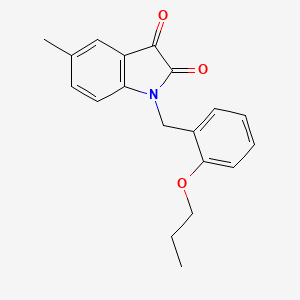
![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)